molecular formula C15H20N2O4 B1524307 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid CAS No. 1255098-46-4

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid

Cat. No.: B1524307
CAS No.: 1255098-46-4
M. Wt: 292.33 g/mol
InChI Key: PAXQHHPDKPCSDJ-UHFFFAOYSA-N
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Description

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a complex organic compound featuring a piperidine ring, an amino group, and a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common route includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the amino and acetic acid functionalities. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid include other piperidine derivatives and amino acids with protective groups. Examples include:

  • 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-3-yl)acetic acid
  • 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-4-yl)acetic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c16-13(14(18)19)12-8-4-5-9-17(12)15(20)21-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXQHHPDKPCSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(C(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
Reactant of Route 2
2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
Reactant of Route 3
2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
Reactant of Route 4
2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
Reactant of Route 6
2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid

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